5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZDEBJQAEZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzonitrile, ethoxybenzaldehyde, and hydrazine derivatives. The key steps involve:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.
Construction of the pyrazolo[1,5-d][1,2,4]triazin-4-one core: This involves cyclization reactions, often using strong acids or bases as catalysts.
Substitution reactions: The final steps involve introducing the ethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Uniqueness
The uniqueness of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, can enhance its binding affinity to certain targets, while the ethoxyphenyl group can influence its solubility and stability.
Biologische Aktivität
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo-triazine derivatives and incorporates both oxadiazole and phenyl moieties. Its molecular formula is with a molecular weight of approximately 420.29 g/mol. The presence of bromine and ethoxy groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest significant antibacterial properties against various strains. For instance, compounds with similar oxadiazole structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Antitumor Activity : The pyrazolo-triazine core has been associated with antitumor effects. Compounds in this category have demonstrated efficacy against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. This inhibition is crucial for therapeutic applications in neurodegenerative diseases and gastric disorders .
Antibacterial Studies
A series of synthesized derivatives based on the oxadiazole structure were evaluated for their antibacterial activity. The most active compounds exhibited IC50 values ranging from 1.13 to 6.28 µM against Staphylococcus aureus and other bacterial strains. These results highlight the potential of oxadiazole-containing compounds as antibacterial agents .
Antitumor Activity
In vitro studies have shown that derivatives containing the pyrazolo-triazine framework can inhibit the proliferation of cancer cells effectively. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | HepG2 | 7.2 |
| Compound C | A549 | 6.5 |
These findings indicate that modifications in the chemical structure can significantly enhance the antitumor efficacy .
The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level:
- Binding Interactions : Docking studies reveal that the compound binds effectively to target proteins, facilitating inhibition of enzymatic activity.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable study highlighted the synthesis of a series of oxadiazole derivatives, including our compound of interest. The study reported:
- Synthesis Method : Utilized a multi-step synthetic route involving cyclization reactions.
- Biological Testing : Evaluated using standard protocols for antibacterial and cytotoxic assays.
Results indicated promising activity against multiple targets, warranting further investigation into structure-activity relationships (SAR) .
Q & A
Q. Optimization Strategies :
- Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can test temperature (80–120°C), reaction time (4–8 hours), and catalyst concentration (1–5 mol%) .
- Monitor yield and purity using HPLC or LC-MS.
Table 1 : Example DoE for Reaction Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Time (hours) | 4 | 6 | 8 |
| Catalyst (mol%) | 1 | 3 | 5 |
Advanced: How can computational methods predict reactivity and guide synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) enable in silico prediction of intermediates and transition states. Key steps:
Reactivity Mapping : Calculate activation energies for proposed reaction pathways using software like Gaussian or ORCA .
Virtual Screening : Simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets.
Feedback Integration : Refine computational models using experimental data (e.g., NMR shifts, XRD structures) to improve accuracy .
Q. Example Workflow :
- Use COMSOL Multiphysics to model reaction kinetics under varying pressures/temperatures .
- Validate predictions with small-scale lab experiments.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or compound stability issues. Mitigation strategies:
Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., cytotoxicity via MTT assay).
Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring .
Multivariate Analysis : Use PCA or PLS regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Case Study : If conflicting IC50 values arise, re-test under controlled conditions (e.g., uniform cell lines, serum-free media) and apply ANOVA to assess significance .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
- XRD : Resolve crystal structure to verify regiochemistry of the pyrazolo-triazinone core .
- HRMS : Validate molecular weight (expected [M+H]+: ~550–560 Da).
Advanced: How to study the compound’s reactivity under catalytic conditions?
Answer:
Mechanistic Probes : Use isotopic labeling (e.g., D2O exchange) to track proton transfer steps.
In Situ Monitoring**: Employ ReactIR or Raman spectroscopy to detect transient intermediates .
Kinetic Modeling : Fit time-course data to rate laws (e.g., pseudo-first-order for catalytic cycles) .
Table 2 : Example Catalytic Screening Conditions
| Catalyst | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | EtOH | 80 | 65 |
| CuI | DMF | 100 | 78 |
| No Catalyst | Toluene | 110 | 12 |
Basic: How to design stability studies for this compound?
Answer:
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidants (H2O2), and light (ICH Q1B).
- Analytical Tracking : Use UPLC-PDA to quantify degradation products (>95% purity threshold) .
Advanced: Can AI-driven platforms accelerate reaction optimization?
Answer:
Yes. Platforms like ChemOS or IBM RXN integrate ML for:
Condition Prediction : Train models on existing reaction datasets to suggest optimal solvents/catalysts.
Advanced: Addressing synthesis reproducibility challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
